BenchChemオンラインストアへようこそ!

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one

Medicinal Chemistry SAR Study Design Chemical Procurement

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one (CAS 382641-01-2) is a synthetic quinolin-4(1H)-one derivative characterized by a morpholinomethyl substituent at the C-3 position. This compound, with a molecular weight of 258.32 g/mol and a calculated XLogP3-AA of 1.4, belongs to a class of heterocycles extensively explored in medicinal chemistry for their potential as kinase inhibitors and antimicrobial agents.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 382641-01-2
Cat. No. B5619867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one
CAS382641-01-2
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)CN3CCOCC3
InChIInChI=1S/C15H18N2O2/c1-11-13(10-17-6-8-19-9-7-17)15(18)12-4-2-3-5-14(12)16-11/h2-5H,6-10H2,1H3,(H,16,18)
InChIKeyGIHVXCVGUAAFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one: Identifying the Core Utility of CAS 382641-01-2


2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one (CAS 382641-01-2) is a synthetic quinolin-4(1H)-one derivative characterized by a morpholinomethyl substituent at the C-3 position [1]. This compound, with a molecular weight of 258.32 g/mol and a calculated XLogP3-AA of 1.4, belongs to a class of heterocycles extensively explored in medicinal chemistry for their potential as kinase inhibitors and antimicrobial agents [2]. Its structure incorporates both a quinolinone core, known for engaging biological targets, and a morpholine moiety, a recognized pharmacophore for modulating pharmacokinetic properties [3]. The primary scientific interest lies in its utility as a specialized intermediate and a screening candidate in drug discovery programs targeting kinases and other therapeutically relevant proteins.

Why CAS 382641-01-2 Cannot Be Replaced by Generic Quinolin-4-one Analogs


A simple 2-methylquinolin-4(1H)-one (CAS 5660-24-2) or other unsubstituted analogs cannot serve as a functional substitute for 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one in structure-activity relationship (SAR) studies or targeted syntheses. The critical morpholinomethyl group at the C-3 position is not merely a solubility tag; it fundamentally alters the compound's hydrogen bond acceptor count (4 vs. 2 for the unsubstituted core), introduces a basic tertiary amine center with a pKa ~7.4, and creates a distinct vector for target engagement, a property exploited in kinase inhibitor design [1]. This specific substitution pattern is a key decision point for procurement, as using the generic core would result in a completely different biological profile, demonstrating the failure of simple analog substitution without specific quantitative evidence of equivalence [2]. The following section details the available quantitative evidence that defines this product's specific profile versus its closest comparators.

Quantitative Differentiation Evidence for CAS 382641-01-2 Against Closest Analogs


Structural and Physicochemical Differentiation against 2-Methylquinolin-4(1H)-one (Core Skeleton)

The target compound can be distinguished from its simplest comparator, 2-methylquinolin-4(1H)-one (CAS 5660-24-2), through key physicochemical properties that dictate its behavior in biological assays and chemical synthesis. The presence of the morpholinomethyl group increases the molecular weight by 99.14 g/mol and adds three hydrogen bond acceptor sites, leading to a calculated XLogP3-AA of 1.4 versus 1.2 for the core, and a higher topological polar surface area (45.33 Ų vs. 29.10 Ų) [1]. The target compound introduces a basic pKa (estimated ~7.4 for the morpholine nitrogen) absent in the comparator, which is critical for solubility at physiological pH and salt formation .

Medicinal Chemistry SAR Study Design Chemical Procurement

Substituent Positional Differentiation against 4-(Morpholinomethyl)quinolin-2(1H)-one Isomer

A critical differentiation for procurement is the regiochemistry of the morpholinomethyl substituent. The 4-substituted isomer, 4-(morpholinomethyl)quinolin-2(1H)-one (CAS 13694-07-0), serves as a direct positional analog. The target compound's substitution at C-3 places the morpholinomethyl group adjacent to the 2-methyl group and the C-4 carbonyl, creating a distinct electronic environment and molecular shape. In the context of kinase inhibitor pharmacophores, a C-3 basic side chain is a recognized motif for interacting with the ribose pocket or solvent-exposed region of the ATP-binding site, a binding mode not accessible to the C-4 substituted analog [1]. This structural rationale is supported by patent literature on quinolinone derivatives as selective inhibitors, where the C-3 substitution pattern is explicitly claimed [2].

Isomer-Specific Activity Medicinal Chemistry Chemical Sourcing

Pharmacokinetic Property Inference from the Morpholine Moiety for Procurement Prioritization

By comparing the target compound to a C-3 substituted analog lacking the morpholine oxygen, such as a hypothetical 3-(piperidin-1-ylmethyl) analog, the morpholine moiety is selected for its demonstrated ability to modulate key pharmacokinetic (PK) properties. A class-level analysis of marketed drugs and a review of morpholine's role in medicinal chemistry indicate that substituting a piperidine with a morpholine ring can reduce the LogD by approximately 0.5-1.0 units, decrease hERG channel binding affinity, and improve aqueous solubility by 2-5 fold [1]. This effect is attributed to the inductive effect of the oxygen atom, which lowers the basicity (ΔpKa ~0.6-1.0 unit) and alters the dipole moment [2].

Drug Discovery Pharmacokinetics ADME Lead Optimization

Recommended Application Scenarios for Procuring CAS 382641-01-2 Based on Differentiated Evidence


A Quinolinone-Based Kinase Inhibitor Lead Generation Program

Research groups focused on developing novel kinase inhibitors, particularly those targeting kinases sensitive to quinolinone-based scaffolds (e.g., VEGFR, FGFR, or MELK), will find this compound a strategic starting point. The C-3 morpholinomethyl group is a privileged motif for interacting with the solvent-exposed region of the ATP-binding pocket, often improving selectivity over closely related kinases. The structural differentiation evidence from Section 3 positions this compound as a defined scaffold for exploring SAR around the C-3 basic amine, a strategy explicitly claimed in patents like US 6,605,617 [1].

Synthesis of Targeted Covalent Inhibitor (TCI) Precursors

The morpholine nitrogen serves as a synthetic handle for further derivatization, including the installation of electrophilic warheads (e.g., acrylamides) for targeted covalent inhibition. The C-2 methyl group provides a steric and electronic tuning point adjacent to the reactive center. The compound is a logical precursor for TCIs against targets like kinases (e.g., EGFR, BTK) or other cysteine-dependent proteins, where the quinolinone core provides affinity and the morpholinomethyl linker positions the warhead optimally.

Physicochemical Property Benchmarking in ADME Optimization

For groups building a database of structure-property relationships (SPR) or training machine learning models for ADME prediction, the precise physicochemical profile of this compound (MW: 258.32, LogP: 1.4, HBA: 4, tPSA: 45.33 Ų) makes it an excellent data point within the 'lead-like' chemical space. Its procurement is justified for benchmarking experimental solubility, permeability, and metabolic stability against class-level predictions derived from the morpholine effect described in Evidence Item 3.3 [1].

Chemical Biology Tool Compound Development

The compound can serve as a base scaffold for developing PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The morpholinomethyl linker provides a conjugation point for E3 ligase ligands (e.g., VHL, CRBN), while the quinolinone ring can be elaborated to bind the protein of interest. Its defined substitution pattern at C-3 ensures a specific exit vector for linker attachment, avoiding regioisomeric mixtures that are a common pitfall in PROTAC synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.